Scientific Field: Organic Chemistry
Summary of the Application: 3,5-Di-tert-butylaniline is used in the synthesis of lipophilic wedges
Methods of Application or Experimental Procedures: The compound is reacted with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid
3,5-Di-tert-butylaniline is an organic compound with the molecular formula C₁₄H₂₃N and a molar mass of 205.34 g/mol. It is characterized by two tert-butyl groups attached to the aniline structure at the 3 and 5 positions on the aromatic ring. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 54 to 57 °C. Its solubility is notable in solvents such as benzene and alcohol, while it exhibits a density of approximately 0.912 g/cm³ .
The compound is classified as an irritant, with risk codes indicating that it can cause irritation to the eyes, skin, and respiratory system . Its chemical structure can be represented by the following InChI notation: InChI=1/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3
.
Additionally, reactions involving this compound have led to the synthesis of complex heterocyclic systems when reacted with other aromatic amines or quinones .
The synthesis of 3,5-di-tert-butylaniline can be achieved through several methods:
3,5-Di-tert-butylaniline finds applications in various fields:
Interaction studies involving 3,5-di-tert-butylaniline have focused on its reactivity with various electrophiles and nucleophiles. Research has shown that its steric hindrance affects its reaction pathways significantly. For example, when interacting with quinones or other aromatic amines, it can lead to complex pentaheterocyclic systems that exhibit interesting electronic properties .
Several compounds share structural similarities with 3,5-di-tert-butylaniline. Here are a few notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
3-tert-Butylaniline | One tert-butyl group at position 3 | Less steric hindrance compared to 3,5-di-tert-butylaniline |
4-tert-Butylaniline | One tert-butyl group at position 4 | Different electrophilic substitution patterns |
2,6-Di-tert-butylaniline | Two tert-butyl groups at positions 2 and 6 | More sterically hindered than 3,5-di-tert-butylaniline |
N,N-Diethyl-aniline | Two ethyl groups instead of tert-butyl | Different lipophilicity and reactivity profile |
The uniqueness of 3,5-di-tert-butylaniline lies in its dual tert-butyl substitution pattern on the aniline structure which enhances its steric bulk and lipophilicity compared to other anilines. This characteristic influences its reactivity and potential applications in organic synthesis and material science .
Irritant